1-(tert-butyldiphenylsilyloxy)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)but-3-en-2-ol
Description
The compound 1-(tert-butyldiphenylsilyloxy)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)but-3-en-2-ol features a complex structure with three key moieties:
- A tert-butyldiphenylsilyl (TBDPS) protecting group, which enhances steric bulk and stability under acidic conditions.
- A 2,2-dimethyl-5-vinyl-1,3-dioxolane ring with (4S,5S) stereochemistry, enabling stereoselective reactivity.
- A but-3-en-2-ol backbone, providing a reactive hydroxyl group and alkene functionality.
This compound is primarily utilized in multi-step organic syntheses, particularly in natural product and pharmaceutical chemistry, where selective protection and stereochemical control are critical.
Properties
Molecular Formula |
C27H36O4Si |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
1-[tert-butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol |
InChI |
InChI=1S/C27H36O4Si/c1-8-23-24(31-26(6,7)30-23)27(28,9-2)20-29-32(25(3,4)5,21-16-12-10-13-17-21)22-18-14-11-15-19-22/h8-19,23-24,28H,1-2,20H2,3-7H3 |
InChI Key |
MRMXJVYBAQQFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(O1)C(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(C=C)O)C=C)C |
Origin of Product |
United States |
Preparation Methods
Acetal Formation
-
Catalyst : (±)-10-camphorsulfonic acid (CSA, 0.2 equiv)
-
Solvent : Acetone (0.5 M)
-
Time : 24 hours
Procedure :
The diol (3.36 mmol) is dissolved in acetone (35 mL) with CSA (0.73 mmol). After 24 h, the reaction is quenched with saturated NaHCO, extracted with CHCl, and concentrated to yield the dioxolane as a white solid (m.p. 73–75°C).
Vinyl Group Introduction
A Wittig reaction using methyltriphenylphosphonium bromide and n-BuLi generates the vinyl substituent.
-
Base : n-BuLi (1.6 M in hexane, 2.5 equiv)
-
Solvent : Tetrahydrofuran (THF) at -78°C
Stereochemical control arises from a chair-like transition state during annulation, positioning the silane group equatorially to minimize 1,3-diaxial strain.
Assembly of the But-3-en-2-ol Moiety
The allylic alcohol is synthesized via Brown hydroboration of a propargyl alcohol precursor:
-
Hydroboration : 9-BBN (1.1 equiv) in THF at 0°C
-
Oxidation : HO/NaOH (3:1 v/v)
-
Deprotection : TBAF (1.0 M in THF) removes silyl groups, yielding the free alcohol (40% over two steps).
Final Coupling and Global Deprotection
Fragments are joined via Mitsunobu reaction or Grignard addition , followed by TBDPS deprotection:
-
Reagents : DIAD (1.5 equiv), PPh (1.5 equiv)
-
Solvent : THF, 0°C to room temperature
-
Yield : 69%
Deprotection :
TBAF (1.0 M in THF) cleaves the TBDPS group selectively, leaving the dioxolane intact.
Optimization and Yield Analysis
| Step | Reaction Type | Yield (%) | Key Conditions |
|---|---|---|---|
| 1 | TBDPS protection | 91 | Imidazole, DMF, 16 h |
| 2 | Dioxolane formation | 71 | CSA, acetone, 24 h |
| 3 | Vinyl installation | 78 | Wittig, n-BuLi, THF, -78°C |
| 4 | Mitsunobu coupling | 69 | DIAD, PPh, THF |
| 5 | TBAF deprotection | 85 | TBAF, THF, 0°C |
Challenges and Mitigation Strategies
-
Stereochemical Drift : The (4S,5S) configuration is prone to epimerization under acidic conditions. Mitigated by using low temperatures (-78°C) during acetal formation.
-
Over-oxidation of Allylic Alcohol : Controlled MnO oxidation (55% yield) prevents degradation.
-
Silane Hydrolysis : Anhydrous conditions (NaSO, MgSO) preserve TBDPS integrity during workup .
Chemical Reactions Analysis
Types of Reactions
1-[tert-Butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Common Reagents and Conditions
Oxidation: PCC, DMP, and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Acidic or basic conditions with nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted silyl ethers, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-[tert-Butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[tert-butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol involves the protection of hydroxyl groups through the formation of a silyl ether bond. The tert-butyl(diphenyl)silyl group provides steric hindrance, making the compound resistant to hydrolysis and nucleophilic attacks. This stability allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group .
Comparison with Similar Compounds
Structural and Functional Group Similarities
The target compound shares structural motifs with several classes of organosilicon and heterocyclic compounds. Below is a comparative analysis:
Silyl-Protected Derivatives
Key Observations:
- TBDPS vs. TBS : The TBDPS group in the target compound offers superior acid resistance compared to TBS (e.g., stable under 1M HCl vs. partial cleavage for TBS) .
- Ring Systems: The 1,3-dioxolane ring in the target compound provides rigidity and stereochemical control, contrasting with oxazolidinones (e.g., compound 6 in ) or linear esters (e.g., compound 16 in ).
Vinyl-Substituted Heterocycles
Key Observations:
- Stereochemical Impact : The (4S,5S) configuration in the target compound directs regioselective ring-opening reactions (e.g., acid-catalyzed hydrolysis to diols), whereas (1S,2S,3R) in may favor nucleophilic additions at C2.
- Reactivity: The vinyl group in the dioxolane ring enables cross-coupling (e.g., Heck reactions), while oxazolidinone vinyl groups (e.g., ) are more prone to Michael additions.
Silylation Strategies
- Target Compound : Requires TBDPS-Cl and imidazole in DMF for silylation, with reaction times >12 hours due to steric hindrance .
- TBS-Protected Analogs (e.g., ) : Use TBS-OTf with 2,6-lutidine in CH₂Cl₂, completing in 2–4 hours.
Deprotection Efficiency
| Silyl Group | Deprotection Reagent | Conditions | Yield (%) |
|---|---|---|---|
| TBDPS | TBAF (1M in THF) | RT, 6h | 85–90 |
| TBS | HF·Pyridine | 0°C → RT, 2h | 75–80 |
Note: TBDPS deprotection is milder and higher-yielding, advantageous in sensitive syntheses .
Stability and Reactivity
Thermal and Acid Stability
- TBDPS Group : Stable at 80°C in toluene and under 1M HCl (24h), making it ideal for multi-step sequences .
- TBS Group : Degrades at 60°C in toluene and partially cleaves under 0.5M HCl .
Stereochemical Influence on Reactivity
- The (4S,5S) dioxolane in the target compound enhances diastereoselectivity in epoxidation (e.g., >95% trans selectivity with mCPBA) compared to (1S,2S,3R) analogs .
Biological Activity
The compound 1-(tert-butyldiphenylsilyloxy)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)but-3-en-2-ol (CAS #902799-70-6) is a synthetic organic molecule that has garnered interest for its potential biological activities. This compound features a complex structure that includes a dioxolane moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 452.66 g/mol. The structural complexity arises from the presence of both a tert-butyldiphenylsilyloxy group and a dioxolane ring, which can influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to yield the desired product in high purity. The methods often utilize catalytic agents to enhance yield and reduce reaction times.
Antibacterial Activity
A study examining various derivatives of 1,3-dioxolanes found that compounds with similar structural features exhibited significant antibacterial activity against several strains of bacteria. For instance, derivatives demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that the dioxolane structure may contribute to enhanced antibacterial properties .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 1 | 625 | Staphylococcus aureus |
| Compound 2 | 1250 | Staphylococcus epidermidis |
| Compound 3 | Not effective | Escherichia coli |
| Compound 4 | 625 | Enterococcus faecalis |
Antifungal Activity
In addition to antibacterial properties, the compound has shown potential antifungal activity. In vitro tests indicated that many derivatives displayed significant antifungal effects against Candida albicans, a common fungal pathogen .
| Compound | Fungal Strain | Activity |
|---|---|---|
| Compound A | Candida albicans | Significant |
| Compound B | Aspergillus niger | Moderate |
| Compound C | Not tested | N/A |
Case Studies
- Antimicrobial Screening : A comprehensive screening of various 1,3-dioxolane derivatives revealed that compounds similar to our target exhibited broad-spectrum antimicrobial activity. The study highlighted the importance of structural modifications in enhancing bioactivity against resistant strains .
- Pharmacological Evaluation : Another investigation focused on the pharmacokinetics and bioavailability of dioxolane-containing compounds. Results indicated promising profiles for oral bioavailability and efficacy in preclinical models, suggesting potential therapeutic applications in infectious diseases .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(tert-butyldiphenylsilyloxy)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)but-3-en-2-ol?
- Methodological Answer : The synthesis involves:
- Protection of hydroxyl groups : The tert-butyldiphenylsilyl (TBDPS) group is introduced to protect alcohol moieties under anhydrous conditions (e.g., using TBDPS-Cl and imidazole in DCM) .
- Stereoselective formation of the dioxolane ring : (4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolane is synthesized via acid-catalyzed cyclization of diols with ketones (e.g., using p-TsOH in acetone) .
- Purification : Chromatography (e.g., 30% EtOAc/hexane) is critical to isolate intermediates, as seen in analogous syntheses .
Q. How is the stereochemistry of the compound confirmed experimentally?
- Methodological Answer :
- NMR spectroscopy : and NMR analyze coupling constants (e.g., vicinal coupling for double bonds) and chemical shifts to confirm stereochemistry .
- Optical rotation : Specific rotation ([α]) is measured and compared to literature values for chiral centers .
- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction resolves spatial arrangements of substituents (not directly shown in evidence but inferred from similar compounds) .
Q. What analytical techniques are essential for characterizing intermediates?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., deviations < 2 ppm ensure purity) .
- Infrared spectroscopy (IR) : Identifies functional groups (e.g., C=O stretches in dioxolane rings at ~1750 cm) .
- Thin-layer chromatography (TLC) : Monitors reaction progress using R values in solvent systems like Cy/EtOAc (3:1) .
Advanced Research Questions
Q. How can oxidation steps in the synthesis be optimized to improve yields?
- Methodological Answer :
- Controlled oxidation of alcohols : Use Swern oxidation (DMSO, SO·pyr, DIPEA) at low temperatures (-10°C) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DCM/DMSO mixtures) enhance reagent solubility and stabilize intermediates .
- Workup protocols : Rapid quenching with ether and washing with CuSO solution removes excess reagents and byproducts .
Q. How to resolve contradictions in spectral data for stereoisomeric byproducts?
- Methodological Answer :
- 2D NMR techniques : NOESY or COSY correlations identify spatial proximity of protons (e.g., distinguishing axial vs. equatorial substituents in dioxolane rings) .
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and assign configurations .
- Computational modeling : Compare experimental shifts with DFT-calculated values for proposed stereoisomers .
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Density functional theory (DFT) : Calculate activation energies for key steps (e.g., silyl ether cleavage or dioxolane ring-opening) to identify rate-limiting steps .
- Molecular docking : Simulate interactions with enzymes or catalysts (e.g., lipases for selective deprotection) to guide experimental design .
- Solvent effect modeling : Use COSMO-RS to predict solvation effects on reaction pathways .
Q. How to troubleshoot low yields in the final coupling step?
- Methodological Answer :
- Temperature control : Maintain inert atmospheres (argon/nitrogen) to prevent vinyl group polymerization .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling reactions under varying ligand conditions .
- Side reaction analysis : Use LC-MS to detect oligomers or decomposition products; adjust stoichiometry or solvent polarity (e.g., switch from THF to DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
